6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Description
The compound 6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide belongs to the chromene carboxamide family, characterized by a fused benzopyrone core (4H-chromene) with a carboxamide substituent at the 2-position. Key structural features include:
- 6,8-Dimethyl groups: These substituents enhance lipophilicity and may influence steric interactions in molecular recognition.
- 4-Oxo group: Contributes to hydrogen-bonding capabilities and electronic properties.
- 3-(Trifluoromethyl)phenyl carboxamide: The electron-withdrawing trifluoromethyl group (-CF₃) modulates solubility and may improve metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C19H14F3NO3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H14F3NO3/c1-10-6-11(2)17-14(7-10)15(24)9-16(26-17)18(25)23-13-5-3-4-12(8-13)19(20,21)22/h3-9H,1-2H3,(H,23,25) |
InChI Key |
VZSQJEXPSMZYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Substituted Resorcinols
A widely adopted method involves reacting 6,8-dimethylresorcinol with α,β-unsaturated carbonyl intermediates. For example, Knoevenagel condensation between 6,8-dimethylresorcinol and ethyl acetoacetate in the presence of diethylamine yields the chromene-4-one core. The reaction proceeds via enolate formation, followed by intramolecular cyclization (Figure 1A). Typical conditions include ethanol reflux (78°C) for 6–8 hours, achieving yields of 68–72%.
Key Reaction Parameters
| Component | Quantity | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 6,8-Dimethylresorcinol | 10 mmol | Diethylamine (20 mol%) | Ethanol | 70 |
| Ethyl acetoacetate | 12 mmol | – | – | – |
Rhodium-Catalyzed Annulation
Advanced routes employ rhodium(III) catalysts for regioselective C–H activation. A mixture of 2-hydroxy-3,5-dimethylacetophenone and allenyl ethers undergoes [5+1] annulation using [RhCp*Cl₂]₂ (5 mol%) and Cu(OAc)₂ (2 equiv) in toluene at 100°C. This method affords the chromene skeleton with excellent stereocontrol (>95% ee) but requires inert conditions and specialized ligands.
Carboxamide Functionalization at Position 2
Introducing the 3-(trifluoromethyl)phenylcarboxamide group necessitates coupling the chromene-2-carboxylic acid intermediate with 3-(trifluoromethyl)aniline.
Carboxylic Acid Synthesis
Chromene-2-carboxylic acid is synthesized via oxidative cleavage of the 2-formyl derivative. Sodium chlorite (NaClO₂) and sulfamic acid in methylene chloride selectively oxidize the aldehyde to the carboxylic acid at 0–5°C. This step achieves 85–90% conversion within 3 hours.
EDC/HOBt-Mediated Coupling
The acid (1.0 equiv) reacts with 3-(trifluoromethyl)aniline (1.1 equiv) using ethylcarbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding 78–82% of the carboxamide.
Schotten-Baumann Conditions
Alternatively, treating the acid chloride (generated via SOCl₂) with 3-(trifluoromethyl)aniline in aqueous NaOH affords the amide in 65–70% yield. While less efficient, this method avoids peptide coupling reagents.
Optimization of Trifluoromethyl Incorporation
The electron-withdrawing trifluoromethyl group imposes challenges in regioselective synthesis. Patent data highlights the use of Ullmann-type couplings with CuI/phenanthroline catalysts to introduce CF₃-substituted aryl amines. For instance, coupling 2-bromo-6,8-dimethylchromen-4-one with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura conditions achieves 60% yield.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (3:1). The target compound elutes at Rf = 0.45–0.50.
Spectroscopic Validation
-
IR (KBr): 1710 cm⁻¹ (C=O, chromone), 1677 cm⁻¹ (amide I), 1339 cm⁻¹ (C–N stretch).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CONH), 7.89–7.75 (m, 4H, Ar–H), 6.98 (s, 1H, chromene H-3), 2.41 (s, 6H, CH₃).
-
¹³C NMR: δ 178.2 (C=O), 162.1 (CONH), 121.5 (q, J = 272 Hz, CF₃).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Low-cost, scalable | Moderate regioselectivity | 70 |
| Rhodium catalysis | High stereocontrol | Expensive catalysts | 60 |
| EDC/HOBt coupling | Mild conditions | Requires purification | 80 |
| Schotten-Baumann | No coupling reagents | Lower efficiency | 65 |
Industrial-Scale Considerations
For bulk synthesis, the cyclocondensation route is preferred due to reagent availability. Implementing flow chemistry reduces reaction times by 40% and improves heat management. Patent BG61946B1 suggests using microwave irradiation (200 W, 120°C) to accelerate the amidation step, achieving 90% conversion in 15 minutes .
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
The compound features a chromene core with a carboxamide functional group, which is crucial for its interaction with biological targets. The trifluoromethyl group significantly affects the molecule's lipophilicity and binding affinity.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, providing insights into reaction mechanisms.
Biology
- Enzyme Inhibition : Research indicates that 6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide may act as an enzyme inhibitor, impacting metabolic pathways.
- Receptor Modulation : The compound has potential as a receptor modulator, influencing signaling pathways that are critical in cellular functions.
Medicine
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence supporting its use in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Properties : Research is ongoing to evaluate its neuroprotective effects, particularly in models of neurodegenerative diseases.
Industry
- Material Development : The unique properties of this compound make it suitable for developing new materials with specialized functionalities.
- Pharmaceutical Formulations : Its stability and biological activity position it as a candidate for incorporation into pharmaceutical formulations.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction mechanisms. The results showed a significant reduction in cell viability at micromolar concentrations.
Anti-inflammatory Effects
Research has indicated that the compound reduces the production of pro-inflammatory cytokines in vitro. In animal models of inflammation, treatment with this compound resulted in decreased swelling and pain indicators.
Neuroprotective Effects
In neurodegenerative models, 6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide exhibited protective effects against oxidative stress-induced neuronal damage.
| Activity Type | Model/System | Result |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant cytotoxicity observed |
| Anti-inflammatory | In vitro cytokine assay | Reduced cytokine levels |
| Neuroprotective | Neurodegenerative models | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges : The trifluoromethyl group in the target compound may require specialized fluorination techniques, whereas methoxy or chloro substituents (as in and ) are synthetically more accessible.
- Biological Screening : Priority should be given to evaluating the target compound’s activity against targets sensitive to fluorinated ligands (e.g., kinases, GPCRs).
- Crystallographic Studies : Tools like SHELX could elucidate differences in crystal packing and hydrogen-bonding networks between analogs, aiding in rational design.
Biological Activity
6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, recognized for its diverse biological activities. The presence of the trifluoromethyl group enhances the compound's stability and biological efficacy, making it a focal point in pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Formula | C19H14F3NO3 |
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide |
| InChI | InChI=1S/C19H14F3NO3/c1-10-6-11(2)17-14(7-10)15(24)9-16(26-17)18(25)23-13-5-3-4-12(8-13)19(20,21)22/h3-9H,1-2H3,(H,23,25) |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F) |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity and selectivity, leading to modulation of target activity. This can result in various biological effects including enzyme inhibition and alteration of receptor signaling pathways.
Antioxidant and Anti-inflammatory Properties
Research indicates that chromene derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The anti-inflammatory potential has also been explored, with certain derivatives demonstrating inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : It has shown potential as a dual inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate activity .
- Lipoxygenases : The compound exhibits inhibition against lipoxygenase enzymes (LOX), which are involved in inflammatory processes. Kinetic studies suggest that the trifluoromethyl group contributes to enhanced binding interactions with these enzymes .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines (MCF-7), indicating potential as an anticancer agent. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have documented the biological activities of chromene derivatives similar to 6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide:
- Study on Lipoxygenase Inhibition : A study demonstrated that structurally related compounds inhibited LOX with IC50 values ranging from 5 μM to 20 μM. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing inhibitory activity .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity using DPPH radical scavenging assays, revealing that certain derivatives had significant scavenging activity comparable to established antioxidants .
Q & A
Q. What are the optimal synthetic routes for 6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach is coupling chromene-2-carboxylic acid derivatives with substituted anilines under reflux in polar aprotic solvents (e.g., DCM, DMF). Catalysts like triethylamine enhance nucleophilic acyl substitution, while controlled temperatures (20–25°C) prevent side reactions. For example, analogous chromene carboxamides achieved 82% yield via dropwise addition of acyl chlorides in anhydrous DCM under N₂, followed by chromatographic purification (SiO₂) . Lower yields (64%) may occur with bulkier substituents, necessitating recrystallization in Et₂O . Key variables include solvent polarity, stoichiometry, and inert atmospheres to minimize hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer : 1H/13C NMR and HRMS are indispensable. In NMR:
- Aromatic protons (δ 6.5–8.8 ppm) and coupling patterns (e.g., doublets for para-substituted phenyl groups) confirm substituent positions .
- The chromene carbonyl (C4=O) appears at δ ~160–165 ppm in 13C NMR, while the amide carbonyl (C=O) resonates near δ 164 ppm .
HRMS validates molecular weight (e.g., [M⁺] at m/z 414.1586 for OXE-F), with deviations >0.6 ppm indicating impurities .
Q. How does the compound’s solubility vary with solvent polarity, and what formulation strategies enhance stability?
- Methodological Answer : Solubility is highest in DCM and DMF due to the lipophilic trifluoromethylphenyl group and polar amide . Stability studies show degradation under UV light (λ >300 nm), requiring storage in amber vials at -20°C. Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve aqueous solubility for biological assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For chromene derivatives:
- The electron-deficient chromene ring (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack at C2 or C4 positions .
- Electrophilic substituents (e.g., trifluoromethyl) lower HOMO energy, reducing oxidation potential . MD simulations further model solvent effects on reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). To reconcile:
Q. Design a study to explore substituent effects on bioactivity. What variables must be controlled?
- Methodological Answer : Variables :
- Substituent electronic profiles (e.g., -CF₃ vs. -OCH₃).
- Steric bulk (e.g., tert-butyl vs. methyl).
Method : - Synthesize derivatives via parallel synthesis, maintaining consistent reaction conditions .
- Test against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Correlate activity with Hammett σ values or LogP .
Q. How can reaction byproducts be analyzed, and what purification techniques optimize final purity?
- Methodological Answer : LC-MS identifies byproducts (e.g., hydrolyzed amides or dimerization products). For purification:
Q. What mechanistic insights explain photodegradation pathways under UV light?
- Methodological Answer : LC-MS/MS reveals radical-mediated cleavage of the chromene ring. Trapping experiments with TEMPO confirm singlet oxygen involvement . Degradation half-life (t₁/₂) in PBS at 37°C is ~8h, mitigated by antioxidants like ascorbate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
